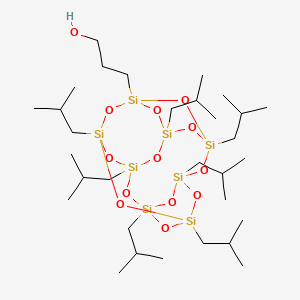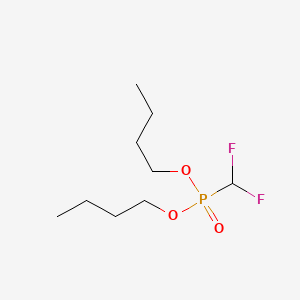
3-Hydroxypropylheptaisobutyl-POSS
Vue d'ensemble
Description
3-Hydroxypropylheptaisobutyl-POSS is a polyhedral oligomeric silsesquioxane (POSS) compound. POSS compounds are unique in that they possess a hybrid organic-inorganic structure, which imparts them with a range of desirable properties such as thermal stability, mechanical strength, and chemical resistance. The specific structure of this compound includes a silsesquioxane core with hydroxypropyl and heptaisobutyl functional groups attached, making it a versatile compound for various applications .
Mécanisme D'action
Target of Action
The primary target of 3-Hydroxypropylheptaisobutyl-POSS is the polymerization process of polylactide (PLA). This compound acts as an initiator for the ring-opening polymerization of L,L-dilactide .
Mode of Action
This compound interacts with its targets through a process known as thiol-ene click reaction. This reaction involves the compound and 6-mercapto-1-hexanol (MCH) to octavinyloctasilsesquioxane (POSS-Vi), and heptaisobutylvinyloctasilsesquioxane (iBu-POSS-Vi), in the presence of 2,2′-azobisisobutyronitrile .
Biochemical Pathways
The biochemical pathway affected by this compound is the polymerization pathway of L,L-dilactide. The compound acts as an initiator for this process, leading to the formation of biodegradable hybrid star shape and linear systems with an octasilsesquioxane cage as a core, bearing polylactide arm(s) .
Result of Action
The result of the action of this compound is the formation of hybrid star-shaped and linear polymers with an octasilsesquioxane cage as a core, bearing polylactide arm(s). These polymers are biodegradable and have potential applications in various fields, including biomedical applications .
Analyse Biochimique
Biochemical Properties
Poss compounds are known to interact with various biomolecules due to their unique structure and chemical properties
Cellular Effects
Poss compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
POSS compounds can interact with biomolecules through various mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
The synthesis of 3-Hydroxypropylheptaisobutyl-POSS typically involves the functionalization of a silsesquioxane core. One common method is the ring-opening polymerization of lactide using this compound as an initiator in the presence of tin(II) 2-ethylhexanoate (Sn(Oct)2) as a catalyst . The reaction conditions often include the use of dichloromethane (CH2Cl2) as a solvent, and the process is carried out under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
3-Hydroxypropylheptaisobutyl-POSS can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with maleic anhydride groups to form hybrid systems with polylactic acid (PLA) through a free radical process . Common reagents used in these reactions include 4-dimethylaminopyridine (DMAP) and ferric chloride (FeCl3) . The major products formed from these reactions are typically hybrid polymers with enhanced thermal and mechanical properties .
Applications De Recherche Scientifique
3-Hydroxypropylheptaisobutyl-POSS has a wide range of scientific research applications. In chemistry, it is used as an initiator for the polymerization of lactide to produce biodegradable polymers . In biology and medicine, POSS compounds are explored for drug delivery applications due to their biocompatibility and ability to enhance the stability of therapeutic agents . In industry, this compound is used to improve the properties of materials such as plastics and coatings, providing enhanced thermal stability and mechanical strength .
Comparaison Avec Des Composés Similaires
3-Hydroxypropylheptaisobutyl-POSS can be compared with other similar compounds such as 2-Hydroxyethylheptavinyl-POSS and octakis-2-(6-hydroxyhexyl)thioethyl-octasilsesquioxane . While all these compounds share a similar silsesquioxane core, their functional groups differ, leading to variations in their reactivity and applications. For example, 2-Hydroxyethylheptavinyl-POSS is often used in the polymerization of vinyl-based monomers, whereas this compound is more commonly used in lactide polymerization .
Propriétés
IUPAC Name |
3-[1,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H70O13Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(36-46,19-26(3)4)38-50(22-29(9)10)42-51(23-30(11)12)40-48(35-45,20-27(5)6)39-49(37-46,21-28(7)8)41-52(43-50,44-51)24-31(13)14/h25-32H,15-24H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPOKIOHCDFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si](O1)(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O2)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H70O13Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)
![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)
![2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline](/img/structure/B3149891.png)
![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)




![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)


